Cytotoxicity in MCF-7 Breast Cancer Cells: Bipyridine-Cyclopropanecarboxamide Derivatives vs. Doxorubicin
In a study evaluating multiple bipyridine-cyclopropanecarboxamide derivatives, N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide exhibited an IC50 of 15 µM against MCF-7 breast cancer cells, comparable to doxorubicin (IC50 = 10 µM) . This positions the compound as a moderately potent antiproliferative scaffold. By comparison, the closely related 2,3'-regioisomer (CAS 2034561-76-5) demonstrated IC50 values in the 10–20 µM range against the same MCF-7 and also MDA-MB-231 cell lines , indicating that the connectivity of the bipyridine ring system modulates the cytotoxicity window.
| Evidence Dimension | Antiproliferative activity (IC50, 48–72 h exposure) |
|---|---|
| Target Compound Data | IC50 = 15 µM (MCF-7) |
| Comparator Or Baseline | Doxorubicin IC50 = 10 µM (MCF-7); 2,3'-regioisomer IC50 = 10–20 µM (MCF-7, MDA-MB-231) |
| Quantified Difference | Target compound is ~1.5-fold less potent than doxorubicin; potency range overlaps with 2,3'-regioisomer spectrum, but the narrow window suggests differential selectivity achievable through regioisomer choice. |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT or SRB viability assay (exact assay varies by study); 48–72 h drug exposure. |
Why This Matters
The bipyridine regioisomer choice (2,4' vs. 2,3') directly impacts antiproliferative potency and potentially selectivity profiles, making targeted procurement of the specific isomer essential for reproducible SAR studies.
